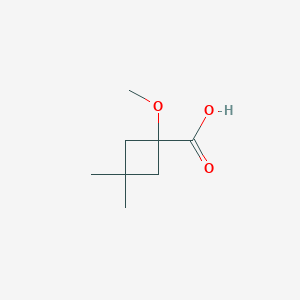
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
準備方法
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
化学反応の分析
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
科学的研究の応用
Chemical Reactions
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid undergoes oxidation, reduction, and substitution reactions. The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4 and chromium trioxide CrO3. The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride LiAlH4 and sodium borohydride NaBH4. The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as halides Cl−, Br− and amines NH2− under basic or acidic conditions. Oxidation results in the formation of 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde or this compound, while reduction forms 1-methoxy-3,3-dimethylcyclobutanol or 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde, and substitution results in various substituted cyclobutane derivatives depending on the nucleophile used.
Applications
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
- Chemistry It is used as a building block in organic synthesis for preparing more complex molecules.
- Biology It is investigated for its potential biological activity and interactions with enzymes and receptors.
- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry It is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.
GPR120 G protein-coupled receptor modulators
作用機序
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
類似化合物との比較
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
生物活性
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure, which is substituted with a methoxy group and two methyl groups at the 3-position. This structural configuration contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C8H14O2
- Molecular Weight : Approximately 158.20 g/mol
- Structural Features :
- Cyclobutane ring
- Methoxy group at the 1-position
- Dimethyl substitutions at the 3-position
Biological Activity
The biological activity of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid has not been extensively documented in the literature. However, its structural similarities to other biologically active compounds suggest potential applications in various therapeutic areas.
Antimicrobial Activity
Research on structurally similar compounds indicates that modifications on cyclobutane frameworks can lead to significant antimicrobial properties. For instance, compounds with similar substituents have shown efficacy against various bacterial strains. The unique combination of a methoxy group and dimethyl substitutions may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
Comparative Analysis with Analogous Compounds
A comparative analysis of structurally related compounds can provide insights into the potential biological activity of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Below is a table summarizing some analogous compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | Lacks the methoxy group; simpler structure | Moderate antibacterial activity |
| 1-Methoxycyclobutane-1-carboxylic acid | C7H12O3 | Contains a methoxy group but lacks dimethyl substitution | Limited data on biological activity |
| Cyclobutanecarboxaldehyde | C6H10O | Aldehyde functional group instead of carboxylic acid | Antifungal properties reported |
The distinct features of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid may confer unique mechanisms of action that warrant further investigation.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChIキー |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















